molecular formula C24H17ClO6 B2687960 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate CAS No. 637749-81-6

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Cat. No.: B2687960
CAS No.: 637749-81-6
M. Wt: 436.84
InChI Key: FGSWYKNXHQPXFP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a synthetic chromone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a chromone (1-benzopyran-4-one) core, a privileged structure in natural products known for diverse biological activities. Its specific structure incorporates a 3,4-dimethoxyphenyl substituent at the 3-position and a 4-chlorobenzoate ester at the 7-position, making it a valuable candidate for structure-activity relationship (SAR) studies. Research Applications and Value Chromone and its analogs are extensively investigated for their potential as anticancer agents. Related 3-aryl-4H-chromene-4-one structures have been identified as antineoplastic agents with activity against cancer cell lines, including prostate cancer . Furthermore, chromone derivatives are prominent scaffolds in developing antioxidant agents. Research on similar (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl) 2H-chromen-2-one derivatives has demonstrated significant antiradical and antioxidant activities in vitro, suggesting potential for managing oxidative stress-related pathologies . The structural motifs present in this compound—specifically the chromone core, dimethoxy phenyl group, and halogenated benzoate ester—are commonly explored in developing novel compounds with cytotoxic and antiviral properties, as seen in studies on related chemical classes . Handling and Usage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting. Specific storage conditions, handling procedures, and safety data should be consulted from the material safety data sheet (MSDS) prior to use.

Properties

CAS No.

637749-81-6

Molecular Formula

C24H17ClO6

Molecular Weight

436.84

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-chlorobenzoate

InChI

InChI=1S/C24H17ClO6/c1-28-20-10-5-15(11-22(20)29-2)19-13-30-21-12-17(8-9-18(21)23(19)26)31-24(27)14-3-6-16(25)7-4-14/h3-13H,1-2H3

InChI Key

FGSWYKNXHQPXFP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromenone core. This intermediate is then esterified with 4-chlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogues
Compound Name Substituents (Chromen Position 3) Ester Group (Position 7) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 3,4-Dimethoxyphenyl 4-Chlorobenzoate C24H19ClO7 454.86
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate 4-Methoxyphenoxy 4-Chlorobenzoate C23H15ClO6 422.82
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 4-Chlorophenyl 3-Methoxybenzoate C23H15ClO5 406.80
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 4-Chlorophenyl, 2-CF3 4-Methylbenzoate C24H14ClF3O4 458.05
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate N/A (2-oxo chromen) 4-Chlorobenzoate C16H9ClO4 300.70
  • Substituent Position and Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, enhancing resonance stabilization and lipophilicity compared to analogues with single methoxy (e.g., ) or electron-withdrawing substituents (e.g., 4-chlorophenyl in ).
  • Functional Group Variations :

    • The trifluoromethyl (-CF3) group in increases metabolic resistance and hydrophobicity, whereas the target compound’s dimethoxy groups balance lipophilicity with moderate solubility.
    • The 2-oxo chromen in exhibits different tautomeric behavior compared to the 4-oxo chromen in the target compound, affecting reactivity and hydrogen-bonding capacity.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate [3-(4-Chlorophenyl)-4-oxo-2-CF3-chromen-7-yl] 4-methylbenzoate
XLogP3 (Lipophilicity) ~4.8* 5.2 5.9
Hydrogen Bond Acceptors 7 5 4
Topological PSA (Ų) ~75.0 61.8 55.6
Molecular Weight 454.86 406.80 458.05

*Estimated based on structural similarity to .

  • Lipophilicity : The target compound’s XLogP3 (~4.8) is lower than (5.2) and (5.9), reflecting the balance between methoxy groups (moderate hydrophilicity) and the 4-chlorobenzoate (hydrophobicity).

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a synthetic derivative belonging to the chromenone class, characterized by its unique structural features that enhance its biological activity. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a chromenone core with a 4-chlorobenzoate moiety and two methoxy groups on the phenyl ring. These structural elements contribute to its solubility and reactivity, which are crucial for its biological activities.

Feature Description
Core Structure Chromenone
Substituents 3,4-Dimethoxyphenyl, 4-chlorobenzoate
Molecular Formula C22H18ClO5
Molecular Weight 396.83 g/mol

Antioxidant Properties

Research indicates that chromenone derivatives exhibit significant antioxidant activity. The presence of methoxy groups enhances electron donation capacity, allowing the compound to scavenge free radicals effectively. This property is vital in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has demonstrated potential in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines and enzymes, which could have implications for treating inflammatory diseases.

Anticancer Activity

Preliminary studies have shown that derivatives of chromenones can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators such as p21 and cyclin B1. For example, compounds similar to this compound have been reported to induce G2/M phase arrest in cancer cells, suggesting potential for cancer therapy .

  • Enzyme Inhibition : The compound has been observed to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the pathogenesis of various diseases.
  • Mitochondrial Pathways : Its ability to induce apoptosis is linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways involving caspases .
  • Signal Transduction Modulation : The compound may interact with signaling pathways related to inflammation and cell survival, particularly through the NF-κB pathway .

Case Studies

Several studies have investigated the biological activity of chromenone derivatives:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of various chromenone derivatives on breast cancer cell lines (MCF-7). Results indicated that certain derivatives induced significant apoptosis at concentrations as low as 10 µM .
  • Inflammation Model : In an animal model of arthritis, treatment with a related chromenone derivative resulted in a marked reduction in joint inflammation and pain scores compared to control groups .

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